N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by a benzofuran moiety linked to a hydroxypropyl chain and a substituted benzamide group. The benzamide core features a 3-fluoro-4-methoxy substitution pattern, which may enhance electronic effects and binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-19(23,17-10-12-5-3-4-6-15(12)25-17)11-21-18(22)13-7-8-16(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTQEMMKSPDNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide, while the fluoromethoxybenzamide moiety can be synthesized via a nucleophilic substitution reaction involving a fluorinated benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of transition-metal catalysts can enhance the efficiency of the reactions . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under specific conditions to form a dihydrobenzofuran derivative.
Substitution: The fluoromethoxybenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the benzofuran ring results in a dihydrobenzofuran derivative .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to cell death, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide , we analyze its structural and functional analogs from diverse chemical classes:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : The target compound’s 3-fluoro group (electron-withdrawing) contrasts with the chlorophenyl substituent in 500273-66-5 . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and target selectivity compared to chlorine.
- Methoxy Positioning: The 4-methoxy group in the target compound differs from the 3-methoxypropylamino chain in 500273-66-4. Methoxy groups at para positions often improve lipophilicity and membrane permeability .
Heterocyclic Rigidity and Binding Affinity
- Benzofuran vs.
- Hydroxypropyl Linker: Unlike the pyrazole or isopropoxy groups in analogs , the hydroxypropyl chain may confer improved solubility or serve as a hydrogen-bond donor, modulating pharmacokinetic properties.
Functional Group Diversity
- Antifungal Activity : Mepronil’s efficacy as a fungicide highlights the importance of alkoxy substitutions (e.g., isopropoxy). The target compound’s methoxy group may similarly contribute to antifungal activity but with altered specificity due to fluorine’s electronic effects.
- Pyrazole vs.
Research Findings and Limitations
- Synthetic Accessibility : The hydroxypropyl-benzofuran linkage may complicate synthesis compared to simpler benzamides like mepronil, requiring multi-step functionalization .
- Data Gaps : Direct pharmacological data for the target compound are absent in available literature. Comparisons rely on structural inferences from analogs, necessitating further experimental validation.
Notes
- Structural Uniqueness : The combination of benzofuran, fluorine, and methoxy groups distinguishes this compound from pesticidal or cosmetic-focused analogs .
- Assumptions : Bioactivity predictions assume substituent effects observed in related compounds (e.g., fluorine’s role in metabolic stability).
- Research Directions : Priority areas include solubility studies, target identification, and comparative bioassays against fungal or cancer cell lines.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.
Chemical Structure
The compound can be described by its IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 303.33 g/mol. The structure features a benzofuran moiety, a hydroxypropyl chain, and a methoxybenzamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions starting from appropriate phenolic precursors.
- Introduction of Hydroxypropyl Group : This is often done via Grignard reactions or alkylation methods.
- Fluorination and Methoxylation : These modifications can be carried out using fluorinating agents and methanol under acidic conditions.
- Final Coupling : The final step involves the amide bond formation between the benzofuran derivative and the methoxybenzamide moiety.
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
- Antitumor Activity : Some studies indicate that this compound may inhibit the growth of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, indicating its potential use in treating inflammatory disorders.
-
Neuroprotective Effects :
- In vitro assays showed that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, suggesting its role as a neuroprotective agent.
-
Antitumor Efficacy :
- Research involving various cancer cell lines revealed that the compound inhibited cell viability and induced apoptosis, hinting at its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Biological Activity | Study Reference | Observations |
|---|---|---|
| Anti-inflammatory | [Study 1] | Reduced inflammation in arthritis models |
| Neuroprotective | [Study 2] | Decreased apoptosis in neuronal cells |
| Antitumor | [Study 3] | Inhibited growth and induced apoptosis in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
